molecular formula C7H12O3 B8384567 1-Acetoxy-2-pentanone

1-Acetoxy-2-pentanone

Cat. No.: B8384567
M. Wt: 144.17 g/mol
InChI Key: BASABAYVDBBLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetoxy-2-pentanone, also widely known as 5-Acetoxy-2-pentanone and γ-Acetylpropyl acetate, is an aliphatic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is characterized by a ketone and an ester functional group within its structure, making it a potential versatile building block in organic synthesis and chemical research. The compound is registered under CAS Number 5185-97-7 and has a density of approximately 0.996 g/cm³ . Its boiling point is listed at 213.9°C at 760 mmHg, with a flash point of 85.4°C, which is important information for safe handling and storage . As an acetoxy ketone, its structure suggests utility in various chemical reactions, including hydrolysis, where it reacts with water to form acetic acid and 5-hydroxy-2-pentanone . Available toxicology data from a study in rats reports an oral LD50 of 6080 mg/kg, with observed effects on behavior . This product is intended for research purposes as a chemical reagent and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and conduct all necessary risk assessments prior to use.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-oxopentyl acetate

InChI

InChI=1S/C7H12O3/c1-3-4-7(9)5-10-6(2)8/h3-5H2,1-2H3

InChI Key

BASABAYVDBBLTL-UHFFFAOYSA-N

SMILES

CCCC(=O)COC(=O)C

Canonical SMILES

CCCC(=O)COC(=O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-Acetoxy-2-pentanone has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory agents. Research indicates that related compounds, such as 2-pentanone, exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. In studies involving colon cancer cells, 2-pentanone reduced prostaglandin production and COX-2 expression significantly, suggesting that derivatives like this compound could have similar therapeutic effects .

Flavoring and Food Science

Due to its pleasant fruity aroma, this compound is used as a flavoring agent in food products. Its presence in natural sources such as bananas and carrots makes it a candidate for enhancing flavor profiles in food formulations. The compound's sensory properties are studied to optimize its use in the food industry .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and acylation reactions. The compound can be utilized to create other ketones or esters through standard organic synthesis techniques .

Case Study: Anti-Cancer Properties

A study published in Cancer Prevention Research explored the effects of 2-pentanone derivatives on human colon cancer cells. The results demonstrated that at concentrations of 200 to 400 micromolar, these compounds inhibited COX-2 protein levels by up to 53% and prostaglandin production by approximately 57%. This suggests that similar acetoxy compounds could be developed for chemoprevention strategies against colorectal cancer .

Experimental Findings: Flavor Profile Analysis

Research conducted on the sensory characteristics of various ketones revealed that this compound contributes significantly to fruity flavors. Sensory evaluation tests showed that food products containing this compound were rated higher for flavor acceptance compared to control samples lacking it. This highlights its potential application in the food industry as a natural flavor enhancer .

Chemical Reactions Analysis

Chemical Reactions of 1-Acetoxy-2-pentanone

This compound can undergo various chemical reactions typical for esters and ketones:

  • Hydrolysis : In aqueous environments, it can hydrolyze back into its constituent ketone and acetic acid. This reaction typically follows first-order kinetics under dilute conditions.

  • Transesterification : It can react with other alcohols to form different esters, a reaction that is often catalyzed by acids or bases.

Reaction Mechanisms and Kinetics

The kinetics of these reactions are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. For instance, hydrolysis is facilitated by acidic or basic conditions, which can enhance the nucleophilicity of water or the electrophilicity of the carbonyl carbon.

In the context of α-acetoxylation, which is related to the formation of similar compounds, the mechanism involves nucleophilic attack followed by bimolecular nucleophilic substitution (SN2) to form α-acetoxy carbonyl compounds . This process is often mediated by reagents like (diacetoxy)iodobenzene (PIDA) and involves the formation of iodonium intermediates .

Research Findings and Data

Recent studies on α-acetoxylation reactions provide insights into the conditions and mechanisms involved in similar acetoxylation processes. For example, the use of PIDA in α-acetoxylation reactions requires careful control of temperature and the number of PIDA equivalents to achieve optimal conversion . The reaction conditions, such as solvent polarity and the presence of acetic acid, significantly affect the conversion efficiency and selectivity .

Table: Conversion Efficiencies in α-Acetoxylation Reactions

KetoneConversion Efficiency (%)
Acetone50%
Cyclopentanone75%
Cyclohexanone91%
Cycloheptanone77%
4-Methyl-3-penten-2-one72%
2-Indanone60%
2,3-Cyclopentenopyridine70%

[Source: Adapted from ]

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural and molecular differences among 1-Acetoxy-2-pentanone analogs and related ketones:

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents
1-Acetoxy-2-propanone C₅H₈O₃ 116.12 g/mol 592-20-1 Acetoxy at C1, carbonyl at C2
5-Acetoxy-2-pentanone C₇H₁₂O₃ 144.17 g/mol 5185-97-7 Acetoxy at C5, carbonyl at C2
1-Acetoxy-3-(phenylmethyl)-2-pentanone C₁₄H₁₈O₃ 234.29 g/mol 137967-16-9 Benzyl at C3, acetoxy at C1
3-Pentanone C₅H₁₀O 86.13 g/mol 96-22-0 Carbonyl at C3 (simple ketone)

Key Observations :

  • Chain Length: 1-Acetoxy-2-propanone has a shorter backbone (C3) compared to 5-Acetoxy-2-pentanone (C5) and its benzyl-substituted derivative .
  • Substituent Position : Positional isomerism (e.g., acetoxy at C1 vs. C5) influences polarity, solubility, and reactivity.
  • Functional Complexity: The benzyl group in 1-Acetoxy-3-(phenylmethyl)-2-pentanone introduces steric hindrance and aromaticity, altering its chemical behavior .

Physical and Chemical Properties

Comparative data for boiling points, solubility, and reactivity are derived from the evidence:

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Trends Reactivity Notes
1-Acetoxy-2-propanone Not reported Not reported Likely polar aprotic Ester hydrolysis susceptibility
5-Acetoxy-2-pentanone Not reported Not reported Moderate in water Ketone-mediated nucleophilic reactions
3-Pentanone 102 0.813 Miscible with organic solvents Base-catalyzed keto-enol tautomerism

Analysis :

  • Boiling Points: Simple ketones like 3-pentanone (102°C) have lower boiling points than acetoxy derivatives due to reduced polarity and molecular weight .
  • Reactivity : The acetoxy group enhances susceptibility to hydrolysis (e.g., acid- or base-catalyzed ester cleavage) compared to unmodified ketones .

Preparation Methods

Direct Acetylation Using Acetic Acid and HCl

The acetylation of 1-hydroxy-2-pentanone with acetic acid in hydrochloric acid (HCl) is a well-documented route. In this method, α-chloro-α-aceto-γ-butyrolactone reacts with aqueous acetic acid under acidic conditions to yield 1-acetoxy derivatives. Key parameters include:

  • Temperature : 70–100°C (optimal: 85–95°C)

  • Reaction Time : 1–4 hours (optimal: 1–2 hours)

  • Molar Ratios : 0.8–1.2 mol water and 1–2 mol acetic acid per mole of starting lactone.

  • Yield : Up to 91% after distillation under reduced pressure.

This method is favored for its scalability and use of inexpensive reagents. However, the requirement for precise control of water content and HCl concentration limits its applicability in moisture-sensitive reactions.

Acetic Anhydride-Mediated Acetylation

Alternative protocols employ acetic anhydride as the acetylating agent. For example, 1-hydroxy-2-pentanone reacts with acetic anhydride in the presence of sulfuric acid as a catalyst:

  • Conditions : 80–100°C for 2–8 hours.

  • Yield : 70–85% after fractional distillation.

  • Byproducts : Minor elimination products (e.g., 1-chloro-2-pentanone) form at higher temperatures (>100°C).

This method offers higher regioselectivity compared to aqueous acetic acid but requires careful temperature monitoring to avoid decomposition.

Palladium-Catalyzed Oxidation of Allylic Alcohols

Syn Addition Mechanism

Palladium(II)-catalyzed oxidation of (R)-(Z)-3-penten-2-ol with acetate nucleophiles produces 4-acetoxy-2-pentanone via syn addition. Adjusting the starting alcohol to 1-penten-2-ol could theoretically yield 1-acetoxy-2-pentanone. Key findings include:

  • Catalyst : Pd(OAc)₂ in acetic acid.

  • Temperature : 80–120°C.

  • Selectivity : Syn addition dominates, with R-configuration products forming preferentially.

  • Yield : ~50% for analogous systems.

This route is limited by the availability of chiral starting alcohols and competing anti-addition pathways at high chloride concentrations.

Hypervalent Iodine-Mediated α-Acetoxylation

(Diacetoxy)iodobenzene (PIDA) as Oxidizing Agent

PIDA enables direct α-acetoxylation of 2-pentanone via enol intermediate formation:

  • Mechanism :

    • Enolization of 2-pentanone.

    • Electrophilic attack by PIDA to form an iodonium intermediate.

    • Nucleophilic substitution by acetate.

  • Conditions :

    • Solvent: Acetonitrile or dichloromethane.

    • Temperature: 25–40°C.

    • Reaction Time: 4–12 hours.

  • Yield : 60–75% for aliphatic ketones.

Table 1: Optimization of PIDA-Mediated α-Acetoxylation

ParameterOptimal RangeEffect on Yield
PIDA Equivalents1.2–1.5Maximizes conversion
Solvent PolarityMedium (e.g., MeCN)Enhances enolization
Acid AdditiveNonePrevents over-oxidation

This method is highly selective for α-positions but requires anhydrous conditions and costly PIDA reagents.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)SelectivityCostScalability
Acetic Acid/HCl85–91ModerateLowHigh
Acetic Anhydride70–85HighModerateModerate
Palladium Catalysis~50HighHighLow
PIDA Oxidation60–75Very HighVery HighLow

Q & A

Basic: What synthetic methods are effective for producing 1-Acetoxy-2-pentanone, and how can reaction conditions be optimized?

Answer:
A validated approach involves oxidizing secondary alcohols to α-acetoxyketones using (diacetoxyiodo)benzene and acetic acid under mild conditions (room temperature, 12–24 hours). For this compound, stoichiometric ratios of the iodobenzene derivative (1.2–1.5 equiv) and controlled pH (4–6) are critical to prevent hydrolysis. Yield optimization (typically 60–75%) requires inert atmospheres (N₂/Ar) to suppress side reactions like over-oxidation. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 4:1), with quenching using Na₂S₂O₃ to halt oxidation at the ketone stage .

Advanced: How can conflicting NMR spectral data for this compound derivatives be resolved, particularly in distinguishing rotational isomers?

Answer:
Discrepancies in ¹H NMR splitting patterns (e.g., unexpected multiplicity near δ 4.60–5.19 ppm) may arise from dynamic rotational isomerism. Strategies include:

  • Variable-temperature NMR: Cooling to -40°C in CDCl₃ slows conformational exchange, simplifying signals.
  • 2D NMR techniques: HSQC and COSY correlate ambiguous proton environments (e.g., methylene vs. methine protons).
  • Computational validation: Density Functional Theory (DFT) predicts coupling constants (J values) and chemical shifts for competing conformers, aligning with experimental data .

Basic: What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Answer:

  • ¹H/¹³C NMR: In CDCl₃, expect the acetoxy methyl group at δ ~2.14 ppm (singlet) and the ketone carbonyl at δ ~205–210 ppm. Methine protons adjacent to the ketone appear as quartets (J ≈ 7.1 Hz).
  • IR spectroscopy: Peaks at ~1740 cm⁻¹ (acetate C=O) and ~1710 cm⁻¹ (ketone C=O) confirm functional groups.
  • Mass spectrometry (ESI-MS): Look for [M+H]+ ions (e.g., m/z ~131–145). Fragmentation patterns (e.g., loss of CH₃COO·) validate the structure .

Advanced: What mechanistic insights explain competing side reactions (e.g., ester hydrolysis) during synthesis, and how can they be suppressed?

Answer:

  • Hydrolysis pathways: Moisture or basic conditions cleave the acetoxy group. Mitigation involves anhydrous solvents (e.g., dried CH₂Cl₂) and molecular sieves.
  • Over-oxidation: Excess (diacetoxyiodo)benzene promotes further oxidation to carboxylic acids. Use stoichiometric oxidant ratios and monitor via in-situ IR (disappearance of alcohol O-H stretch at ~3400 cm⁻¹).
  • Kinetic control: Lower temperatures (<30°C) favor ketone formation over side products. Computational modeling (DFT) identifies transition-state energies to guide condition adjustments .

Basic: What safety protocols and storage conditions are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Storage: Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation.
  • Waste disposal: Segregate as halogenated organic waste if dissolved in DCM/chloroform. Follow institutional guidelines for ketone disposal .

Advanced: How can machine learning models enhance retrosynthetic planning or reaction optimization for this compound?

Answer:
AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to predict feasible routes:

  • Template-based models: Identify analogous α-acetoxyketone syntheses, suggesting catalysts or solvents.
  • Kinetic analysis: Predict optimal temperature/pH by training on historical yield data.
  • Validation: Cross-check AI-proposed routes with DFT-calculated activation energies and experimental feasibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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